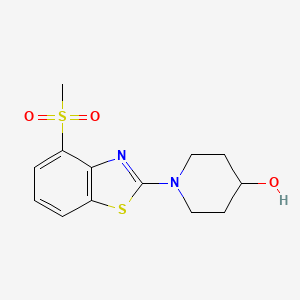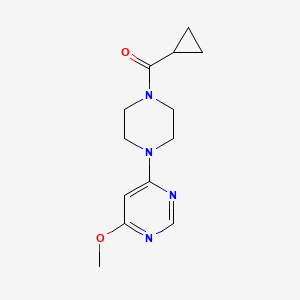![molecular formula C17H19FN4 B6460384 2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine CAS No. 2549044-72-4](/img/structure/B6460384.png)
2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a complex organic compound featuring a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine typically involves multiple steps:
-
Formation of the Fluoropyridine Intermediate: : The synthesis begins with the preparation of 3-fluoropyridin-4-ylmethanol. This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
-
Cyclization to Form the Octahydropyrrolo[2,3-c]pyrrole Core: : The next step involves the cyclization of appropriate precursors to form the octahydropyrrolo[2,3-c]pyrrole core. This can be done using catalytic hydrogenation or other cyclization techniques .
-
Coupling Reactions: : The final step is the coupling of the fluoropyridine intermediate with the octahydropyrrolo[2,3-c]pyrrole core. This can be achieved using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridine ring or other functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used to study the effects of fluorinated pyridine derivatives on biological systems. Its structure could interact with various biological targets, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, 2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine could be investigated for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine would depend on its specific interactions with molecular targets. The fluoropyridine moiety could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine derivative.
4-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.
Octahydropyrrolo[2,3-c]pyrrole: The core structure without the fluoropyridine moiety.
Uniqueness
2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is unique due to its combination of a fluoropyridine moiety with an octahydropyrrolo[2,3-c]pyrrole core. This unique structure may confer specific biological activities and chemical properties not seen in simpler analogues.
Properties
IUPAC Name |
1-[(3-fluoropyridin-4-yl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4/c18-15-9-19-7-4-13(15)10-21-8-5-14-11-22(12-16(14)21)17-3-1-2-6-20-17/h1-4,6-7,9,14,16H,5,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCOWKZHFUWNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=C(C=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6460305.png)
![4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460315.png)
![4-(4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6460325.png)
![4-(2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460329.png)
![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6460335.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6460348.png)
![4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6460353.png)
![5-methoxy-2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6460354.png)
![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6460355.png)
![2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6460357.png)
![4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460358.png)

![N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460391.png)
